4-[hydroxy(diphenyl)methyl]-N-methylbenzamide
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Overview
Description
4-[Hydroxy(diphenyl)methyl]-N-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy and diphenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[hydroxy(diphenyl)methyl]-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzamide with diphenylmethanol in the presence of a catalyst to form the desired product. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Solvent: Organic solvents such as dichloromethane or toluene are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and process optimization techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Hydroxy(diphenyl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide core can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-[Hydroxy(diphenyl)methyl]-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[hydroxy(diphenyl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, affecting their function. The diphenylmethyl group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and have diverse biological activities.
Indole Derivatives: Indole derivatives have a similar aromatic structure and are known for their wide range of biological activities.
Uniqueness
4-[Hydroxy(diphenyl)methyl]-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, diphenylmethyl, and benzamide groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[hydroxy(diphenyl)methyl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-22-20(23)16-12-14-19(15-13-16)21(24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,24H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAMQAMODSAQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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